molecular formula C21H24O8 B1247233 Apteniol D

Apteniol D

Cat. No. B1247233
M. Wt: 404.4 g/mol
InChI Key: YBOIZGBZDGKRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apteniol D is a natural product found in Mesembryanthemum cordifolium with data available.

Scientific Research Applications

Structural Analysis and Synthesis

Apteniol D, a 4,4′-oxyneolignan, has been a subject of structural analysis and synthetic efforts. The classical Ullmann ether synthesis method was employed to form the diphenyl ether moiety in 4,4′-oxyneolignan, the proposed structure for naturally occurring apteniol D. However, discrepancies were observed between the spectral data of the synthesized apteniol D and that of the naturally occurring compound, indicating a potential difference in structure (Noshita et al., 2017).

Biological Activities and Potential Applications

Research on Aptenia cordifolia leaves led to the discovery of six new oxyneolignans named apteniols A–F. These compounds, which include apteniol D, were found to affect the germination and growth of Lactuca sativa L., suggesting a potential role in influencing plant growth or protecting plants against pests or diseases (DellaGreca et al., 2005).

In another study, the proposed structure of diphenyl ether oxyneolignan, apteniol A, and its derivatives, which may include analogs of apteniol D, were synthesized. Some of these derivatives showed biological activities such as enhancing neurite outgrowth in PC12 cells and inhibiting antigen-induced degranulation in RBL-2H3 cells, indicating potential therapeutic applications in neurobiology and immunology (Nishikawa et al., 2014).

properties

Product Name

Apteniol D

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

3-[4-[4-(2-carboxyethyl)-2,6-dimethoxyphenoxy]-3-methoxyphenyl]propanoic acid

InChI

InChI=1S/C21H24O8/c1-26-16-10-13(5-8-19(22)23)4-7-15(16)29-21-17(27-2)11-14(6-9-20(24)25)12-18(21)28-3/h4,7,10-12H,5-6,8-9H2,1-3H3,(H,22,23)(H,24,25)

InChI Key

YBOIZGBZDGKRLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC2=C(C=C(C=C2)CCC(=O)O)OC)OC)CCC(=O)O

synonyms

apteniol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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